molecular formula C7H7Cl2N3 B1396443 N-Allyl-4,6-dichloropyrimidin-5-amine CAS No. 889669-42-5

N-Allyl-4,6-dichloropyrimidin-5-amine

Cat. No. B1396443
M. Wt: 204.05 g/mol
InChI Key: AIMWGTCYXNNWBU-UHFFFAOYSA-N
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Description

N-Allyl-4,6-dichloropyrimidin-5-amine is a chemical compound with the empirical formula C₄H₃Cl₂N₃ . It is a crystalline solid with a melting point of approximately 145-148°C . This compound belongs to the class of pyrimidines and contains chlorine atoms at positions 4 and 6 on the pyrimidine ring.


Synthesis Analysis

The synthesis of N-Allyl-4,6-dichloropyrimidin-5-amine involves several methods. Notably, it has been used in the preparation of various nucleosides, including oxepane ring-containing monocyclic, conformationally restricted bicyclic, and spirocyclic nucleosides. Additionally, researchers have explored its role in the synthesis of conformationally locked bicyclo[2.2.1]heptane/oxa-bicyclo[3.2.1]octane nucleosides .

Scientific Research Applications

Synthesis of Pyrimidine-Fused Benzazepines

N-Allyl-4,6-dichloropyrimidin-5-amine is used in the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines. This process involves base-promoted aromatic nucleophilic substitution followed by acid-promoted intramolecular Friedel–Crafts cyclization, producing polysubstituted azepines in moderate to very high yields (Acosta-Quintero et al., 2015).

Heterocyclic Synthesis

The compound is applied in the synthesis of heterocycles using robust reactions. Strategies include a one-pot synthesis of 5-benzyl-4(3H)-pyrimidinones, which are precursors to 4-pyridinamine derivatives, and the synthesis of 2-benzylidene-2,3-dihydropyrrolizin-1-ones (Nag, Madapa, & Batra, 2008).

Antiviral Activity

N-Allyl-4,6-dichloropyrimidin-5-amine derivatives demonstrate selective inhibitory activities against HSV1 and HSV2 in cell culture. This suggests potential applications in developing antiviral agents (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Search for Antitumoral Substances

Derivatives of N-Allyl-4,6-dichloropyrimidin-5-amine with an allyl group in the pyrimidine nucleus have been synthesized to find antitumoral substances (Sokolova & Magidson, 1968).

Asymmetric Allylic Amination Reactions

The compound is involved in the asymmetric synthesis of allylic amines, which are significant in the production of synthetic intermediates and bioactive agents. The review highlights methods and mechanistic aspects of these reactions (Grange, Clizbe, & Evans, 2016).

Gene Carrier Applications

N-Allyl-4,6-dichloropyrimidin-5-amine derivatives are used in synthesizing gene carriers, demonstrating good plasmid condensation and protection ability, which is significant for gene therapy applications (Yu et al., 2009).

Synthesis of Drug-Like Small Molecules

The compound is a precursor in synthesizing drug-like small molecular libraries, highlighting its utility in medicinal chemistry (Rao, Reddy, Nagaraju, & Maddila, 2021).

properties

IUPAC Name

4,6-dichloro-N-prop-2-enylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c1-2-3-10-5-6(8)11-4-12-7(5)9/h2,4,10H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMWGTCYXNNWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-4,6-dichloropyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Liu, Q Dang, Z Wei, F Shi, X Bai - Journal of Combinatorial …, 2006 - ACS Publications
A regiospecific strategy for the preparation of N 7 -substituted purines in an efficient manner was devised. This approach to 6,7,8-trisubstituted purines relies on the cyclization reactions …
Number of citations: 27 pubs.acs.org
ML Read - 2008 - duo.uio.no
6-Aryl-9-substituted benzylpurines as antimycobacterial agents have been previously studied in our group.1-5 The structural activity relationship (SAR) of antimycobacterial purines is …
Number of citations: 0 www.duo.uio.no

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